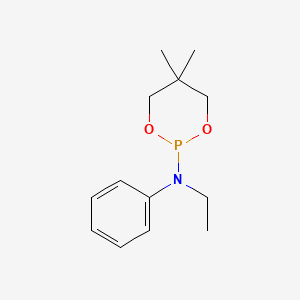
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine is an organic compound that belongs to the class of phosphorinanamines. This compound features a unique structure with a dioxaphosphinan ring, which is a six-membered ring containing both oxygen and phosphorus atoms. The presence of ethyl, dimethyl, and phenyl groups attached to the nitrogen and phosphorus atoms adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine typically involves the reaction of a suitable phosphorinan precursor with ethylamine and phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The presence of the dioxaphosphinan ring and the attached functional groups allows the compound to interact with different pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylamine: A simpler amine with similar reactivity but lacking the dioxaphosphinan ring.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: A related compound with a similar ring structure but different functional groups.
Uniqueness
N-Ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine is unique due to its combination of the dioxaphosphinan ring and the specific ethyl, dimethyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111830-18-3 |
|---|---|
Formule moléculaire |
C13H20NO2P |
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
N-ethyl-5,5-dimethyl-N-phenyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C13H20NO2P/c1-4-14(12-8-6-5-7-9-12)17-15-10-13(2,3)11-16-17/h5-9H,4,10-11H2,1-3H3 |
Clé InChI |
YVLGKJPVHAXLBT-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)P2OCC(CO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)

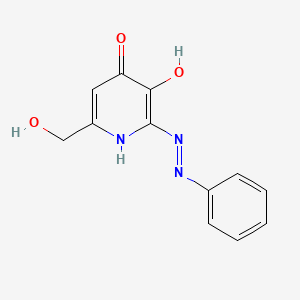
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
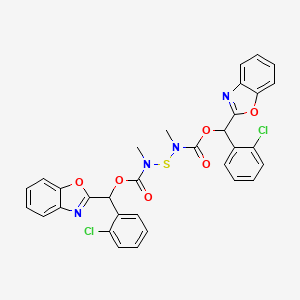
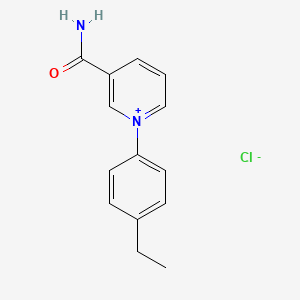
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

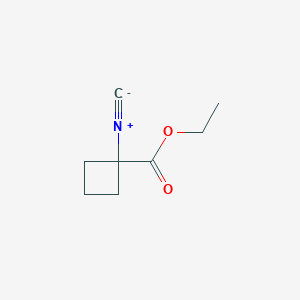
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)

